molecular formula C7H9BrN4 B13322098 4-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanenitrile

4-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanenitrile

Cat. No.: B13322098
M. Wt: 229.08 g/mol
InChI Key: IJNSEYIPQJPULT-UHFFFAOYSA-N
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Description

4-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanenitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a bromine atom. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromo-1H-pyrazole with butanenitrile in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, nitro derivatives, and amine derivatives. These products can further undergo functionalization to yield compounds with diverse biological activities .

Scientific Research Applications

4-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanenitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

4-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanenitrile is unique due to the presence of both an amino group and a bromine atom on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C7H9BrN4

Molecular Weight

229.08 g/mol

IUPAC Name

4-(3-amino-4-bromopyrazol-1-yl)butanenitrile

InChI

InChI=1S/C7H9BrN4/c8-6-5-12(11-7(6)10)4-2-1-3-9/h5H,1-2,4H2,(H2,10,11)

InChI Key

IJNSEYIPQJPULT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCCC#N)N)Br

Origin of Product

United States

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